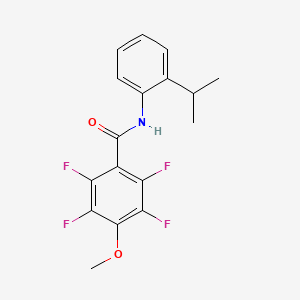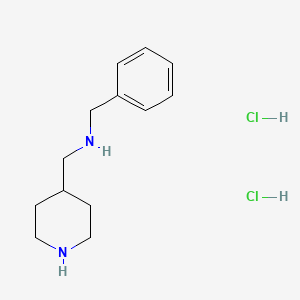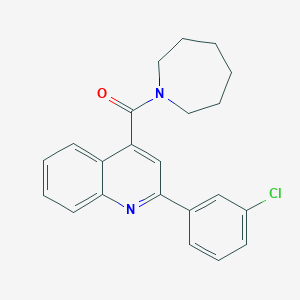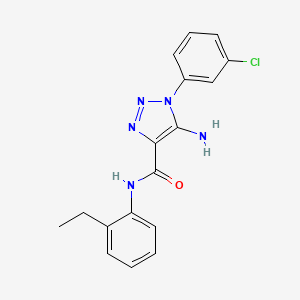![molecular formula C26H26N4O2 B4584144 3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylacrylamide](/img/structure/B4584144.png)
3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylacrylamide
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including condensation, acylation, and cyclization processes. For example, the synthesis of p-aminobenzoic acid diamides from 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid demonstrates a typical approach involving reaction with anesthesin, followed by ester hydrolysis and acylation of various amines to yield corresponding diamides (Agekyan & Mkryan, 2015). Similarly, the creation of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds involves a multi-step reaction starting from o-alkyl derivative of salicyaldehyde, highlighting the complex synthesis routes for these compounds (Rangaswamy et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of compounds in this class is often carried out using techniques such as IR–NMR spectroscopy and single-crystal X-ray diffraction. For example, the molecular structure of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole was characterized using these methods, providing insights into the conformational flexibility and molecular geometry of such compounds (Inkaya et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving these compounds can vary widely, including hydrogenation, halogenation, and coupling reactions, each affecting the compound's properties in specific ways. The detailed chemical properties depend significantly on the functional groups present and the overall molecular structure.
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for their application in materials science and chemistry. The crystal structure and physical properties are often analyzed using X-ray diffraction and spectroscopic methods, providing essential data for understanding the material's behavior in various conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are influenced by the compound's specific structure. Detailed studies on compounds like methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate showcase the importance of molecular features such as the methoxy group and the methoxycarbonyl group for the compound's biological and chemical activity (Minegishi et al., 2015).
科学的研究の応用
Synthesis and Biological Activities
3-[1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylacrylamide and its derivatives have been explored in the synthesis of compounds with potential biological activities. These compounds have been investigated for their fungicidal and insecticidal activities, demonstrating the broad spectrum of biological activities that can be achieved through the manipulation of their chemical structures. For instance, the introduction of the beta-methoxyacrylate pharmacophore into the scaffold of 1-acetyl-3,5-diarylpyrazoline resulted in compounds exhibiting both fungicidal and insecticidal activities, highlighting the versatility of these compounds in agricultural chemistry (Zhao et al., 2008).
Antimicrobial and Antioxidant Properties
The synthesis of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds has led to the discovery of new classes of compounds with significant antimicrobial and antioxidant activities. These compounds have been synthesized through a multi-step reaction and evaluated for their biological activities, revealing their potential in medicinal chemistry for developing new therapeutic agents (Rangaswamy et al., 2017).
Antitumor Activity
The exploration of pyrazoline derivatives has extended into the search for novel antitumor agents. The synthesis of 1,3,5-trisubstituted 2-pyrazoline derivatives containing thiophene and benzodioxol moieties has shown promising results in in vitro antitumor activity screenings, indicating the potential of these compounds in cancer treatment. These findings underscore the importance of structural modification and the introduction of specific functional groups to enhance biological activity (Insuasty et al., 2012).
Carbonic Anhydrase Inhibitory Activities
Research into the inhibitory effects of pyrazoline derivatives on carbonic anhydrase isoenzymes has revealed their potential in the development of inhibitors with therapeutic applications. The synthesis of polymethoxylated-pyrazoline benzene sulfonamides and their evaluation for cytotoxic and carbonic anhydrase inhibitory activities highlight the therapeutic potential of these compounds, particularly in the management of conditions where carbonic anhydrase inhibition is beneficial (Kucukoglu et al., 2016).
特性
IUPAC Name |
(E)-3-[1-benzyl-3-(4-methoxyphenyl)pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2/c1-32-24-13-11-20(12-14-24)25-22(18-30(29-25)17-19-7-3-2-4-8-19)15-21(16-27)26(31)28-23-9-5-6-10-23/h2-4,7-8,11-15,18,23H,5-6,9-10,17H2,1H3,(H,28,31)/b21-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJKHFXEMQTGIW-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)NC3CCCC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)NC3CCCC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4584064.png)
![(2-chloro-6-fluorobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4584069.png)

![methyl 2-[(2,3-dimethoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4584096.png)

![2-chloro-N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4584105.png)
![4,5-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4584110.png)


![3-ethyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4584130.png)
![6-{[2-(4-methylphenoxy)ethyl]thio}-9H-purine](/img/structure/B4584135.png)


![N-(2,4-dimethylphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4584163.png)